GLYCINE (2-13C; 15N+)

Natural Product Biosynthesis Antibiotic Pathway Elucidation NMR Isotopomer Analysis

Eliminate isotopic interference in quantitative LC-MS/MS. Glycine (2-13C; 15N+) provides a clean M+2 mass shift for superior analyte separation compared to single-label (M+1) alternatives. - ≥99 atom% ¹³C, ≥98 atom% ¹⁵N enrichment ensures consistent tracer performance. - Definitive ¹³C-¹⁵N J-coupling by NMR confirms intact bond retention in metabolic flux studies. - White crystalline solid, 240°C dec., shipped under ambient conditions with refrigerated storage.

Molecular Formula
Molecular Weight 77.05
Cat. No. B1580115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGLYCINE (2-13C; 15N+)
Molecular Weight77.05
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycine (2-13C; 15N+) Specifications & Research Utility


Glycine (2-13C; 15N+) is a stable isotope-labeled amino acid isotopologue featuring 13C enrichment at the alpha-carbon (C-2) position and 15N enrichment at the amino nitrogen. With a molecular formula of H₂¹⁵N-¹³CH₂-COOH and a molecular weight of 77.05 g/mol , this compound exhibits a characteristic mass shift of M+2 relative to unlabeled glycine (75.07 g/mol) . The compound is commercially available with isotopic enrichment specifications of ≥98 atom% ¹⁵N and ≥99 atom% ¹³C , and is supplied as a white crystalline solid with a melting point of 240°C (dec.) . As a site-specifically labeled isotopologue, Glycine (2-13C; 15N+) serves as a precision tracer for monitoring carbon and nitrogen fate in biological systems via NMR spectroscopy and mass spectrometry [1].

Site-specific dual 13C/15N labeling for simultaneous carbon and nitrogen fate tracking in metabolic studies
Detectable 13C-15N J-coupling in NMR enables intact bond incorporation analysis versus scrambling
M+2 mass shift reduces isotopic cross-talk in LC-MS/MS and supports multiplexed isotopologue imaging

Glycine (2-13C; 15N+) Irreplaceable Dual Labeling


Generic substitution of Glycine (2-13C; 15N+) with other labeled glycine isotopologues fails because the precise atomic positions of isotopic enrichment dictate the experimental information obtainable. Single-label alternatives such as [15N]-glycine (M+1) or [2-13C]-glycine (M+1) provide only unidimensional tracing of either nitrogen or carbon, preventing simultaneous tracking of both elemental fates in coupled metabolic pathways [1]. Uniformly labeled U-13C,15N-glycine (M+3) generates complex isotopomer distributions that obscure the specific origin of labeled atoms in downstream metabolites, whereas the site-specific dual labeling of Glycine (2-13C; 15N+) enables definitive identification of intact 13C-15N bond retention through characteristic NMR J-coupling patterns [2]. Furthermore, in quantitative LC-MS/MS applications, the M+2 mass shift of Glycine (2-13C; 15N+) provides superior spectral separation from the unlabeled analyte compared to M+1 internal standards, reducing isotopic cross-talk and improving quantification accuracy in complex biological matrices such as human cerebrospinal fluid [3]. These differential capabilities are substantiated by quantitative evidence in Section 3.

!
Single-label [15N]- or [2-13C]-glycine provides only unidimensional tracing; coupled C-N fate and bond integrity cannot be evaluated.
!
Uniformly labeled U-13C,15N-glycine (M+3) produces complex isotopomer distributions that may obscure site-specific incorporation assignments.
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M+1 internal standards exhibit greater isotopic overlap with unlabeled analyte, potentially increasing cross-talk and quantification variability in complex matrices.

Glycine (2-13C; 15N+) Comparative Evidence


Intact 13C-15N Bond Tracing in Antibiotic Biosynthesis

In valclavam biosynthesis studies, Glycine (2-13C; 15N+) enabled quantification of coupled 13C-15N incorporation efficiency. The 15N and 13C from [2-13C,15N]-glycine were incorporated together into the N11 and C10 positions of valclavam as an intact 15N-13C fragment approximately 8% of the time [1]. This coupled incorporation rate could not be determined using singly labeled [15N]-glycine or [2-13C]-glycine, which lack the requisite 13C-15N scalar coupling detectable by NMR.

Intact C-N bond tracing
Head-to-head
8% intact 15N-13C fragment incorporation into valclavam
Supports coupled incorporation detection versus metabolic scrambling
Single-label comparators cannot detect C-N coupling; 0% measurable without dual label
Natural Product Biosynthesis Antibiotic Pathway Elucidation NMR Isotopomer Analysis

Spatial Mapping of Glutathione Isotopologues

In a multiple infusion start time mass spectrometry imaging (MIST-MSI) study, mice were injected with three isotopologues: [2-13C,15N]-glycine, [1,2-13C2]-glycine, and [1,2-13C2,15N]-glycine at different time points. This approach enabled full resolution and spatial mapping of their metabolism into three distinct isotopologues of glutathione, with calculation of isotopic enrichment in glutathione across tissue regions [1]. The M+2 mass shift of [2-13C,15N]-glycine provided unique spectral resolution distinguishable from M+2 ([1,2-13C2]-glycine) and M+3 ([1,2-13C2,15N]-glycine) isotopologues.

Multiplexed isotopologue imaging
Head-to-head
Three glycine isotopologues fully resolved in MIST-MSI glutathione mapping
Enables temporally-resolved metabolic flux imaging
M+2 distinct from other M+2/M+3 isotopologues; staggered infusion design supported
Mass Spectrometry Imaging Spatial Metabolomics Glutathione Dynamics

CSF Glycine Quantification with M+2 Internal Standard

In a validated LC-MS/MS method for glycine quantification in human cerebrospinal fluid (CSF), 13C2,15N-glycine was employed as the internal standard, achieving a calibration curve range of 50–10,000 ng/mL [1]. The M+2 mass shift provided by the dual-labeled internal standard offers superior spectral separation from the unlabeled analyte compared to M+1 standards such as [2-13C]-glycine or [15N]-glycine, minimizing isotopic cross-talk and improving quantification accuracy in complex biological matrices [2].

CSF glycine internal standard
Class-level inference
M+2 mass shift vs M+1 standards reduces isotopic cross-talk
Supports quantification accuracy in complex biofluid research matrices
Calibration range 50–10,000 ng/mL reported; cross-talk reduction inferred from mass difference
Clinical Biomarker Quantification Cerebrospinal Fluid Analysis Isotope Dilution Mass Spectrometry

NanoSIMS Imaging of Decoupled C and N Fate

NanoSIMS imaging of soil particles following incubation with dual-labeled glycine revealed largely decoupled spatial distributions of glycine-derived 13C and 15N [1]. The 13C label was principally found within or in the vicinity of microbial cells, whereas the 15N label was mostly detected as NH4+ and/or exoenzymes spread across soil surfaces [1][2]. This differential spatial fate could only be observed using a compound containing both 13C and 15N labels, enabling simultaneous visualization of carbon and nitrogen partitioning.

Decoupled C and N fate
Cross-study comparable
Simultaneous NanoSIMS visualization of 13C and 15N spatial partitioning in soil
Enables observation of differential microbial processing of C and N
Single-label tracers cannot capture decoupling phenomenon
Soil Biogeochemistry NanoSIMS Imaging Organo-Mineral Associations

Glycine (2-13C; 15N+) Application Scenarios


Biosynthetic Pathway Elucidation

Researchers investigating natural product biosynthesis, particularly in antibiotic-producing microorganisms, can use Glycine (2-13C; 15N+) to definitively identify whether the glycine-derived C-N bond remains intact during incorporation into secondary metabolites. The characteristic 13C-15N J-coupling detectable by NMR provides unambiguous evidence of coupled incorporation (e.g., the 8% intact 15N-13C fragment incorporation observed in valclavam biosynthesis [1]), enabling discrimination between direct incorporation and metabolic scrambling pathways. This is not achievable with singly labeled or uniformly labeled alternatives.

Multiplexed Spatial Metabolomics

In mass spectrometry imaging (MSI) studies requiring discrimination of multiple isotopologues for time-course metabolic flux analysis, Glycine (2-13C; 15N+) serves as a distinct M+2 isotopologue that can be resolved from other labeled glycine species such as [1,2-13C2]-glycine (also M+2) and [1,2-13C2,15N]-glycine (M+3) [2]. This enables multiple infusion start time (MIST) experimental designs where staggered administration of different isotopologues allows simultaneous spatial mapping of metabolic dynamics across tissue sections, as demonstrated in glutathione biosynthesis imaging studies.

Clinical Biofluid Glycine Quantification

Clinical and metabolomics laboratories requiring precise quantification of glycine in complex biological matrices such as cerebrospinal fluid, plasma, or urine should select Glycine (2-13C; 15N+) as the internal standard. The M+2 mass shift provides superior spectral separation from the unlabeled analyte compared to M+1 alternatives, reducing isotopic cross-talk and improving assay accuracy and precision [3]. Validated methods demonstrate a linear calibration range of 50–10,000 ng/mL in human CSF using this approach [3].

Environmental C and N Fate Tracking

Environmental scientists studying soil organic matter dynamics, plant-microbe interactions, or nutrient cycling can employ Glycine (2-13C; 15N+) to simultaneously trace the differential fates of carbon and nitrogen derived from amino acid inputs. As demonstrated by NanoSIMS imaging, the compound enables visualization of decoupled C and N spatial distributions—with 13C accumulating in microbial biomass while 15N disperses as ammonium across soil surfaces [4]—a phenomenon that single-label tracers cannot detect. This is critical for understanding coupled versus decoupled C and N cycling in terrestrial ecosystems.

Application
Selection Property
Validation Focus
Biosynthetic pathway elucidation
Dual 13C-15N labeling with detectable J-coupling
Intact C-N bond incorporation versus metabolic scrambling
Multiplexed spatial metabolomics
Distinct M+2 mass shift for isotopologue discrimination
Isotopologue resolution in multiplexed MSI studies
Human biofluid glycine quantification research
M+2 internal standard for spectral separation
Cross-talk minimization and accuracy in complex research matrices
Environmental C and N fate tracking
Simultaneous 13C and 15N visualization capability
Spatial decoupling of C and N in biogeochemical samples

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